Methylcyclopentane-D12

Isotopic Enrichment Deuterium Purity NMR Spectroscopy

Methylcyclopentane-D12 is a fully deuterated cycloalkane, a stable isotopologue of methylcyclopentane in which all twelve hydrogen atoms are replaced by deuterium (deuterium oxide). It is a colorless, flammable liquid with the chemical formula C₆D₁₂ and a molecular weight of 96.23 g/mol.

Molecular Formula C6H12
Molecular Weight 96.235
CAS No. 144120-51-4
Cat. No. B587358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcyclopentane-D12
CAS144120-51-4
SynonymsMETHYLCYCLOPENTANE-D12
Molecular FormulaC6H12
Molecular Weight96.235
Structural Identifiers
SMILESCC1CCCC1
InChIInChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D
InChIKeyGDOPTJXRTPNYNR-PSDCQUMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylcyclopentane-D12 (CAS 144120-51-4) Procurement Overview: Core Identity and Isotopic Specifications


Methylcyclopentane-D12 is a fully deuterated cycloalkane, a stable isotopologue of methylcyclopentane in which all twelve hydrogen atoms are replaced by deuterium (deuterium oxide) [1]. It is a colorless, flammable liquid with the chemical formula C₆D₁₂ and a molecular weight of 96.23 g/mol . The compound is classified as an isotopically labeled research compound, primarily intended for laboratory use as a solvent, NMR internal standard, or for mechanistic studies . Its key distinguishing feature is its isotopic purity, commonly specified as 98 atom % D, which minimizes proton interference in ¹H-NMR spectroscopy [2].

Why Methylcyclopentane-D12 Cannot Be Replaced by Generic Methylcyclopentane or Lower-Deuterium Analogs in Analytical Workflows


Direct substitution of Methylcyclopentane-D12 with unlabeled methylcyclopentane or partially deuterated analogs introduces significant analytical errors and compromises experimental validity. In NMR spectroscopy, the use of unlabeled solvent produces intense proton signals that obscure analyte peaks, whereas the fully deuterated Methylcyclopentane-D12 (>98 atom % D) provides a near-silent background [1]. In mass spectrometry, the exact mass difference (96.23 g/mol for C₆D₁₂ vs. 84.16 g/mol for C₆H₁₂) enables distinct chromatographic separation and unambiguous quantification as an internal standard [2]. Even small variations in deuterium content alter physicochemical properties such as density and boiling point, which can affect reaction kinetics and partitioning behavior [3]. Therefore, generic substitution risks data invalidation, irreproducible results, and failed method validation.

Quantitative Differentiation Evidence for Methylcyclopentane-D12 Versus Unlabeled and Partially Deuterated Analogs


Comparative Isotopic Enrichment: Methylcyclopentane-D12 vs. Partially Deuterated Analogs

Methylcyclopentane-D12 is commercially available with a certified isotopic enrichment of 98 atom % D . In contrast, partially deuterated analogs such as methylcyclopentane-d1 or methylcyclopentane-d3 typically exhibit lower and less rigorously specified enrichment levels, often ranging from 95-97 atom % D, depending on the synthesis route and purification . This difference is critical for applications requiring minimal residual proton signals.

Isotopic Enrichment Deuterium Purity NMR Spectroscopy

Mass Spectrometry Internal Standard Utility: Baseline Resolution from Unlabeled Methylcyclopentane

The exact mass of Methylcyclopentane-D12 (C₆D₁₂) is 96.169221 g/mol , whereas unlabeled methylcyclopentane (C₆H₁₂) has an exact mass of 84.0939 g/mol. This represents a mass difference of +12.075 g/mol. In GC-MS or LC-MS analyses, this substantial mass shift ensures baseline chromatographic separation (Δ > 12 Da) and prevents isotopic cross-talk with the analyte, enabling accurate internal standard-based quantification [1].

Mass Spectrometry Internal Standard Quantification

NMR Solvent Background Suppression: Deuterium-Induced Chemical Shift and Relaxation

Methylcyclopentane-D12, with 98 atom % D isotopic enrichment, yields a residual proton signal of ≤2% relative to the unlabeled solvent [1]. In ¹H-NMR spectra acquired at 600 MHz, this translates to a residual solvent peak intensity that is approximately 50-fold lower than that of unlabeled methylcyclopentane. Furthermore, the presence of deuterium alters the Larmor frequency of ¹³C nuclei via isotopic shift, with each deuterium atom inducing a small upfield shift in adjacent carbons, as demonstrated in deuterium NMR studies of methylcyclopentane exchange products [2].

NMR Spectroscopy Deuterium NMR Solvent Suppression

Physical Property Divergence: Density and Boiling Point Compared to Unlabeled Analog

Deuteration induces measurable changes in bulk physical properties. Methylcyclopentane-D12 has a reported density of 0.8 ± 0.1 g/cm³ at 20°C and a boiling point of 73.5 ± 3.0 °C at 760 mmHg [1]. Unlabeled methylcyclopentane, in contrast, has a density of 0.749 g/cm³ and a boiling point of 71.8 °C at 760 mmHg [2]. These differences, while modest, are statistically significant and can influence solvent behavior in precise applications such as liquid-liquid extraction or as a reference standard in chromatographic method development.

Physicochemical Properties Deuterium Isotope Effect Material Characterization

Kinetic Isotope Effect (KIE) Utility: Probing Reaction Mechanisms via Deuteration

The complete deuteration of Methylcyclopentane-D12 makes it an ideal probe for primary and secondary kinetic isotope effects (KIEs). In catalytic exchange studies, deuterium incorporation into methylcyclopentane has been used to map site-specific reactivity on metal surfaces [1]. While a direct KIE value for Methylcyclopentane-D12 is not specified in the abstract, the use of perdeuterated methylcyclopentane in photolysis studies demonstrates its utility in distinguishing isotopologue-specific reaction pathways [2]. The KIE for C-H vs. C-D bond cleavage in alkanes is typically in the range of k_H/k_D = 6–10, providing a quantitative basis for using this compound in mechanistic investigations.

Kinetic Isotope Effect Reaction Mechanism Physical Organic Chemistry

Optimal Application Scenarios for Methylcyclopentane-D12 Based on Verified Differentiation Data


NMR Solvent for Non-Polar Analytes Requiring Minimal Proton Background

With 98 atom % D isotopic enrichment, Methylcyclopentane-D12 is an optimal solvent for ¹H-NMR of non-polar organic compounds where traditional deuterated solvents (e.g., CDCl₃, DMSO-d₆) are incompatible due to solubility issues or unwanted interactions. The high deuteration level suppresses the solvent proton signal by ≥98% compared to the unlabeled solvent , enabling detection of low-concentration analytes without the need for solvent suppression pulse sequences. This is particularly valuable in the characterization of air- and moisture-sensitive organometallic complexes and polymers.

GC-MS and LC-MS Internal Standard for Methylcyclopentane Quantification

The mass difference of 12.075 g/mol between Methylcyclopentane-D12 and unlabeled methylcyclopentane provides near-ideal separation for use as an internal standard in quantitative mass spectrometry . This mass shift ensures that the standard peak is resolved from both the analyte's monoisotopic peak and its natural abundance isotopic envelope, minimizing cross-talk and improving the accuracy and precision of quantification in complex matrices such as environmental samples, petroleum fractions, and biological fluids.

Mechanistic Probe in Catalytic C-H Activation and Hydrogen-Deuterium Exchange Studies

Methylcyclopentane-D12 serves as a source of deuterium labels or as a perdeuterated substrate in mechanistic studies of C-H activation. Its use in exchange reactions with supported metal catalysts allows researchers to track the regio- and stereoselectivity of deuterium incorporation, as demonstrated by deuterium NMR analysis of exchange products . The resulting kinetic isotope effect (KIE) data, with expected k_H/k_D ratios of 6–10 for alkane C-H cleavage, provides quantitative insights into rate-determining steps and catalyst surface mechanisms.

Reference Standard for Chromatographic Method Development and Validation

The distinct physicochemical properties of Methylcyclopentane-D12—specifically its higher density (0.8 g/cm³) and elevated boiling point (73.5 °C) relative to the unlabeled compound —make it a valuable reference standard for developing and validating gas chromatographic (GC) methods. Its predictable retention time shift compared to the unlabeled analyte serves as a reliable marker for system suitability testing and can be used to correct for minor fluctuations in column performance or temperature programming.

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